2-Naphthalenamine, N-nitroso-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenamine, N-nitroso-N-phenyl- is an organic compound with the molecular formula C16H12N2O It is a derivative of naphthalene and aniline, where the amino group is substituted with a nitroso group
Vorbereitungsmethoden
The synthesis of 2-Naphthalenamine, N-nitroso-N-phenyl- typically involves the nitrosation of 2-Naphthalenamine, N-phenyl-. The reaction is carried out under acidic conditions using nitrous acid as the nitrosating agent. The general reaction scheme is as follows:
Starting Material: 2-Naphthalenamine, N-phenyl-
Reagent: Nitrous acid (generated in situ from sodium nitrite and hydrochloric acid)
Conditions: Acidic medium, typically at low temperatures to control the reaction rate and prevent side reactions.
The reaction proceeds with the formation of the nitroso group on the nitrogen atom, resulting in the formation of 2-Naphthalenamine, N-nitroso-N-phenyl-.
Analyse Chemischer Reaktionen
2-Naphthalenamine, N-nitroso-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophilic reagents like nitric acid for nitration.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenamine, N-nitroso-N-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers.
Wirkmechanismus
The mechanism of action of 2-Naphthalenamine, N-nitroso-N-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing the activity of enzymes and other proteins. The compound’s aromatic structure allows it to interact with various biological molecules, potentially affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenamine, N-nitroso-N-phenyl- can be compared with other similar compounds, such as:
2-Naphthalenamine, N-phenyl-: The parent compound without the nitroso group, which has different chemical reactivity and applications.
2-Naphthalenamine, N-nitroso-N-methyl-: A similar compound with a methyl group instead of a phenyl group, which may have different biological and chemical properties.
N-Nitrosodiphenylamine: Another nitroso compound with two phenyl groups, used in different industrial applications.
The uniqueness of 2-Naphthalenamine, N-nitroso-N-phenyl- lies in its specific structure, which combines the properties of naphthalene and aniline derivatives with the reactivity of the nitroso group.
Eigenschaften
CAS-Nummer |
5488-73-3 |
---|---|
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
N-naphthalen-2-yl-N-phenylnitrous amide |
InChI |
InChI=1S/C16H12N2O/c19-17-18(15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
InChI-Schlüssel |
BOIDPNPEIDTKPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.